2-(Benzyloxy)-1-nitro-4-vinylbenzene
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Overview
Description
2-(Benzyloxy)-1-nitro-4-vinylbenzene is an organic compound characterized by the presence of a benzene ring substituted with a benzyloxy group, a nitro group, and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-nitro-4-vinylbenzene typically involves a multi-step process. One common method includes the nitration of 2-(Benzyloxy)-1-vinylbenzene, followed by purification steps to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-nitro-4-vinylbenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The vinyl group can participate in hydrogenation reactions to form the corresponding ethyl derivative.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are often employed.
Major Products Formed
Reduction of the Nitro Group: 2-(Benzyloxy)-1-amino-4-vinylbenzene.
Hydrogenation of the Vinyl Group: 2-(Benzyloxy)-1-nitro-4-ethylbenzene.
Substitution of the Benzyloxy Group: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-1-nitro-4-vinylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-nitro-4-vinylbenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The vinyl group can participate in addition reactions, potentially modifying the activity of enzymes or receptors. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-1-nitrobenzene: Lacks the vinyl group, resulting in different reactivity and applications.
2-(Benzyloxy)-4-vinylbenzene:
1-Nitro-4-vinylbenzene: Lacks the benzyloxy group, leading to different physical and chemical properties.
Uniqueness
The presence of the benzyloxy group enhances its solubility in organic solvents, while the nitro and vinyl groups provide sites for further chemical modification and functionalization .
Properties
IUPAC Name |
4-ethenyl-1-nitro-2-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-2-12-8-9-14(16(17)18)15(10-12)19-11-13-6-4-3-5-7-13/h2-10H,1,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNRHCJCXJOZFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)[N+](=O)[O-])OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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